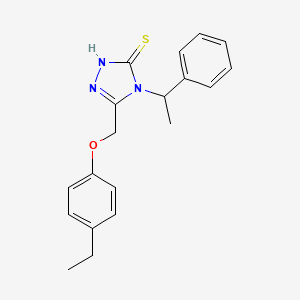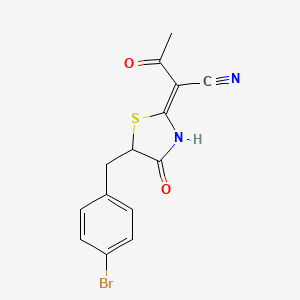
3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl ether is a useful research compound. Its molecular formula is C13H13ClF3N3O and its molecular weight is 319.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl ether” is capable of inhibiting one or more kinases . The primary targets of this compound are SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
The compound “this compound” interacts with its targets by binding to the active site of the kinases, thereby inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of downstream proteins, altering their function and ultimately affecting cellular processes.
Biochemical Pathways
Given its targets, it is likely that this compound affects pathways related to cell growth and inflammation .
Result of Action
The molecular and cellular effects of “this compound” are likely to be diverse, given its potential to inhibit multiple kinases. In general, kinase inhibitors can lead to reduced cell proliferation, induction of apoptosis, and modulation of immune responses .
Properties
IUPAC Name |
3-chloro-2-[2-(3,5-dimethylpyrazol-1-yl)ethoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O/c1-8-5-9(2)20(19-8)3-4-21-12-11(14)6-10(7-18-12)13(15,16)17/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQKVXSKUSXXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOC2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2725264.png)



![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2725273.png)
![5-(5-Bromopyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)


![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2725278.png)



![1-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2725285.png)
